Cas no 1261782-25-5 (2,6-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid)

2,6-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2,6-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid
-
- インチ: 1S/C21H13F6NO4/c22-20(23,24)31-17-7-3-1-5-13(17)15-9-12(11-19(29)30)10-16(28-15)14-6-2-4-8-18(14)32-21(25,26)27/h1-10H,11H2,(H,29,30)
- InChIKey: YNDXCDNEWVECGK-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC=CC=1C1C=C(CC(=O)O)C=C(C2C=CC=CC=2OC(F)(F)F)N=1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 584
- トポロジー分子極性表面積: 68.6
- 疎水性パラメータ計算基準値(XlogP): 6
2,6-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013002651-1g |
2,6-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid |
1261782-25-5 | 97% | 1g |
1,564.50 USD | 2021-07-04 | |
Alichem | A013002651-250mg |
2,6-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid |
1261782-25-5 | 97% | 250mg |
489.60 USD | 2021-07-04 | |
Alichem | A013002651-500mg |
2,6-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid |
1261782-25-5 | 97% | 500mg |
823.15 USD | 2021-07-04 |
2,6-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid 関連文献
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
2,6-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acidに関する追加情報
Exploring the Chemical and Biological Properties of 2,6-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic Acid
The compound with CAS No. 1261782-25-5, known as 2,6-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and promising biological activities. This molecule is a derivative of pyridine, a six-membered aromatic heterocycle, with substituents that confer both electronic and steric effects. The presence of two trifluoromethoxy groups on the phenyl rings attached to the pyridine ring introduces significant electron-withdrawing effects, which can influence the molecule's reactivity and bioavailability.
Recent studies have highlighted the potential of 2,6-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid as a lead compound in drug discovery. Its structure allows for interactions with various biological targets, including enzymes and receptors, making it a candidate for treating diseases such as cancer, inflammation, and neurodegenerative disorders. The acetic acid group at the 4-position of the pyridine ring adds versatility to the molecule, enabling it to form hydrogen bonds with biological targets and enhance its pharmacokinetic properties.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic aromatic substitution and coupling reactions. Researchers have optimized these steps to achieve high yields and purity. The molecule's stability under various conditions has been thoroughly investigated, revealing its resistance to degradation under physiological pH levels and temperature ranges. This stability is crucial for its potential use in therapeutic applications.
From a biological standpoint, 2,6-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid has demonstrated selective inhibitory activity against several enzymes implicated in disease pathways. For instance, it has shown promise as an inhibitor of kinase enzymes involved in cancer cell proliferation. Preclinical studies have also indicated that this compound exhibits low toxicity in cellular models, suggesting a favorable safety profile for further development.
The structural uniqueness of CAS No. 1261782-25-5 lies in its ability to modulate multiple biological pathways simultaneously. This characteristic makes it an attractive candidate for combination therapies, where synergistic effects can be achieved with other drugs. Additionally, its chemical structure provides a platform for further modification, allowing researchers to explore analogs with enhanced potency and selectivity.
In terms of applications beyond therapeutics, 2,6-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid has potential uses in agrochemicals and materials science. Its ability to interact with specific molecular targets could lead to innovative solutions in pest control and advanced material synthesis.
In conclusion, CAS No. 1261782-25-5, or 2,6-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid, represents a significant advancement in chemical innovation due to its versatile structure and diverse biological activities. As research continues to uncover its full potential, this compound stands at the forefront of efforts to develop novel therapeutic agents and functional materials.
1261782-25-5 (2,6-Bis(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid) 関連製品
- 1429422-30-9(2-chloroquinazoline-7-carboxylic acid)
- 887206-72-6(7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid)
- 324780-18-9(2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide)
- 2137798-96-8(4-Quinazolinamine, 2-ethyl-7-methyl-)
- 1806955-55-4(2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide)
- 2138539-05-4(1-(2-cyclopropylpropoxy)-2-iodocycloheptane)
- 2171610-73-2(4-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methoxybutanoic acid)
- 2228894-24-2(6-(4-methoxypiperidin-4-yl)methyl-1H-indole)
- 1225850-36-1(4-(4-ethylphenyl)-1H-imidazole)
- 2171643-80-2(5-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methylpentanoic acid)




